molecular formula C6H8N2O2 B2555732 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone CAS No. 95884-20-1

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No. B2555732
CAS RN: 95884-20-1
M. Wt: 140.142
InChI Key: VEORKOPYFBOSIB-UHFFFAOYSA-N
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Description

“1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone” would include a pyrazole ring, a methyl group attached to one of the nitrogen atoms in the ring, and a 4-hydroxyethanone group attached to the other nitrogen atom .

Scientific Research Applications

Antimicrobial Activity

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one has been investigated for its antimicrobial potential. Researchers have explored its efficacy against bacteria, fungi, and other microorganisms. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a promising candidate for novel antimicrobial agents .

Anti-Leishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Some studies have evaluated the compound’s effectiveness against Leishmania species. Further research is needed, but initial findings indicate potential anti-leishmanial properties .

Antimalarial Evaluation

Malaria remains a global health challenge. Researchers have explored 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one as a potential antimalarial agent. Its mode of action and efficacy against Plasmodium parasites are areas of interest .

HIV-1 Inhibition

Certain derivatives of indole compounds, including 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one, have been evaluated for their anti-HIV-1 activity. These compounds may interfere with viral replication or entry mechanisms .

Plant Hormone Research

Indole derivatives play a crucial role in plant biology. While not directly related to 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one, understanding its structural similarities to indole compounds could shed light on its potential effects on plant growth, development, and stress responses .

Agrochemical Applications

Indole-based compounds often find applications in agriculture. Researchers explore their potential as plant growth regulators, herbicides, and fungicides. Although specific studies on 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one in agriculture are limited, its structural features warrant investigation .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. Pyrazole compounds can have a wide range of biological activities, which could potentially include toxic effects . Therefore, appropriate safety precautions should be taken when handling “1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone”.

Future Directions

Given the wide range of biological activities of pyrazole compounds, “1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone” could be a potential candidate for further study in drug development . Future research could focus on elucidating its biological activity, mechanism of action, and potential therapeutic applications.

properties

IUPAC Name

1-(4-hydroxy-1-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4(9)6-5(10)3-8(2)7-6/h3,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORKOPYFBOSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95884-20-1
Record name 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 40% aqueous solution of glyoxal (7.1 mL, 62 mmol) was added a solution of 2-oxopropanal methylhydrazone (6.17 g, 61.6 mmol) in water (300 mL). The mixture was heated at reflux for 1 hour before cooling to room temperature. The mixture was extracted with CH2Cl2 (4×). The combined organic extracts were dried over NaSO4, filtered, concentrated and purified by CombiFlash (120 g column, 30-40% EtOAc/hexanes gradient) to provide 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone (5.93 g, 69%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
2-oxopropanal methylhydrazone
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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